molecular formula C8H7BrN2O B11883482 3-Amino-7-bromoindolin-2-one CAS No. 1249852-68-3

3-Amino-7-bromoindolin-2-one

Cat. No.: B11883482
CAS No.: 1249852-68-3
M. Wt: 227.06 g/mol
InChI Key: DLSVIEVSXHPQMM-UHFFFAOYSA-N
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Description

3-Amino-7-bromoindolin-2-one is a chemical compound with the molecular formula C8H7BrN2O . It belongs to the indolin-2-one family, which is a subset of indole derivatives. This compound is characterized by the presence of an amino group at the 3rd position and a bromine atom at the 7th position on the indolin-2-one core. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-bromo-1,3-dihydro-2H-indol-2-one with substituted thiobenzamides in acetonitrile at room temperature, followed by treatment with ammonia in water at elevated temperatures .

Industrial Production Methods

Industrial production methods for 3-Amino-7-bromoindolin-2-one are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromoindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxo derivatives or reduction to form amino derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indolin-2-one derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-7-bromoindolin-2-one involves its interaction with specific molecular targets, such as protein-tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can exert antitumor effects and potentially other therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoindolin-2-one: Lacks the amino group at the 3rd position.

    5-Bromoindolin-2-one: Bromine atom is at the 5th position instead of the 7th.

    3-Aminoindolin-2-one: Lacks the bromine atom.

Uniqueness

3-Amino-7-bromoindolin-2-one is unique due to the specific positioning of both the amino and bromine groups, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct interactions with biological targets and different chemical properties compared to its analogs .

Properties

IUPAC Name

3-amino-7-bromo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-3-1-2-4-6(10)8(12)11-7(4)5/h1-3,6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSVIEVSXHPQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857511
Record name 3-Amino-7-bromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249852-68-3
Record name 3-Amino-7-bromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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